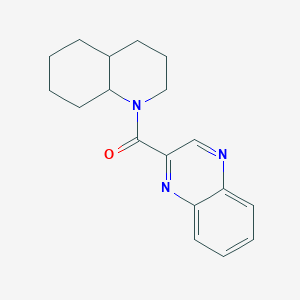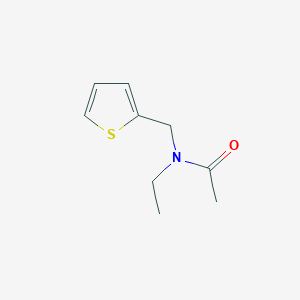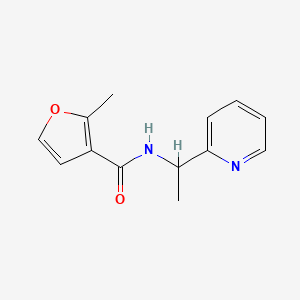
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide, also known as PQ, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. PQ is a quinoxaline derivative that has a unique chemical structure, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide is not fully understood. However, it has been suggested that N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide may exert its pharmacological effects by modulating the activity of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the survival and growth of neurons.
Biochemical and Physiological Effects:
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have a range of pharmacological effects, making it a versatile tool for studying various scientific research areas. However, one limitation of using N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide. One area of interest is the development of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide and its potential as a pharmacological tool. Finally, research is needed to explore the potential of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in other scientific research areas, such as cancer research and drug addiction.
Métodos De Síntesis
The synthesis of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide involves the reaction of 2-aminoquinoxaline with N-methyl-N-(1-phenylethyl)amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been studied extensively for its potential as a pharmacological tool in various scientific research areas. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have anticonvulsant and antinociceptive properties.
Propiedades
IUPAC Name |
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(14-8-4-3-5-9-14)21(2)18(22)17-12-19-15-10-6-7-11-16(15)20-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINWFKFECDNQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)



![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)



![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


